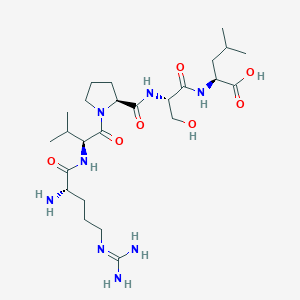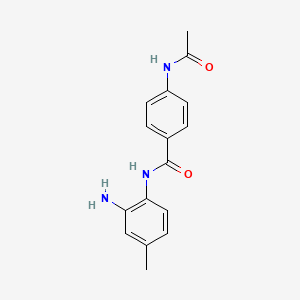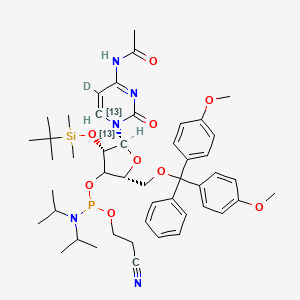
Ac-rC Phosphoramidite-13C2,d1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ac-rC Phosphoramidite-13C2,d1 is a specialized compound used in the field of nucleic acid chemistry. It is a deuterium and carbon-13 labeled version of Ac-rC Phosphoramidite, which is utilized for the modification of oligoribonucleotides, specifically for phosphorodithioate (PS2-RNA) modifications . The incorporation of stable heavy isotopes like deuterium and carbon-13 into drug molecules is significant for quantitative tracing during drug development processes .
Méthodes De Préparation
The synthesis of Ac-rC Phosphoramidite-13C2,d1 involves the incorporation of deuterium and carbon-13 isotopes into the phosphoramidite structure. The synthetic route typically includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the nucleoside cytidine, which is then acetylated to protect the base.
Phosphitylation: The acetylated nucleoside undergoes phosphitylation using a phosphitylating reagent to introduce the phosphoramidite group.
Isotope Labeling: Deuterium and carbon-13 isotopes are introduced at specific positions in the molecule to achieve the desired labeling.
Industrial production methods for this compound involve large-scale synthesis using automated synthesizers and stringent quality control measures to ensure high purity and consistency .
Analyse Des Réactions Chimiques
Ac-rC Phosphoramidite-13C2,d1 undergoes various chemical reactions, including:
Oxidation: The phosphoramidite group can be oxidized to form a phosphate group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoramidite group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in coupling reactions to form phosphorodithioate linkages in oligoribonucleotides.
Common reagents and conditions used in these reactions include oxidizing agents like iodine and nucleophiles such as alcohols and amines. The major products formed from these reactions are modified oligoribonucleotides with phosphorodithioate linkages .
Applications De Recherche Scientifique
Ac-rC Phosphoramidite-13C2,d1 has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of modified oligoribonucleotides for studying RNA structure and function.
Biology: The compound is employed in the development of RNA-based therapeutics and diagnostics.
Medicine: It is used in the design of stable isotope-labeled drugs for pharmacokinetic and metabolic studies.
Industry: The compound is utilized in the production of high-purity oligonucleotides for various industrial applications
Mécanisme D'action
The mechanism of action of Ac-rC Phosphoramidite-13C2,d1 involves its incorporation into oligoribonucleotides during synthesis. The labeled phosphoramidite group facilitates the formation of phosphorodithioate linkages, which enhance the stability and resistance of the oligoribonucleotides to enzymatic degradation. The deuterium and carbon-13 labels allow for precise tracking and quantification in various biological and chemical assays .
Comparaison Avec Des Composés Similaires
Ac-rC Phosphoramidite-13C2,d1 is unique due to its dual labeling with deuterium and carbon-13. Similar compounds include:
Ac-rC Phosphoramidite-15N: Labeled with nitrogen-15.
Ac-rC Phosphoramidite-13C9: Labeled with nine carbon-13 atoms.
Ac-rC Phosphoramidite-13C,d1: Labeled with deuterium and a single carbon-13 atom.
Compared to these compounds, this compound offers enhanced stability and tracking capabilities, making it particularly valuable for advanced research applications .
Propriétés
Formule moléculaire |
C47H64N5O9PSi |
|---|---|
Poids moléculaire |
905.1 g/mol |
Nom IUPAC |
N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(213C)oxolan-2-yl]-5-deuterio-2-oxo(613C)pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42?,43+,44-,62?/m1/s1/i27D,29+1,44+1 |
Clé InChI |
QKWKXYVKGFKODW-RSSMNJLZSA-N |
SMILES isomérique |
[2H]C1=[13CH]N(C(=O)N=C1NC(=O)C)[13C@H]2[C@H](C([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C |
SMILES canonique |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


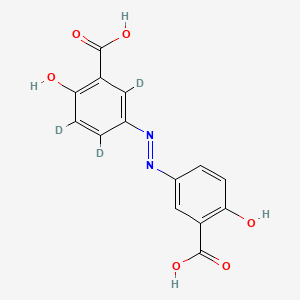
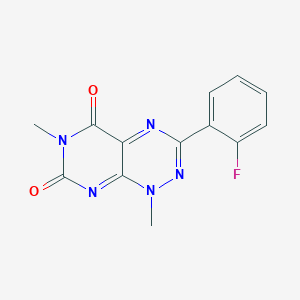

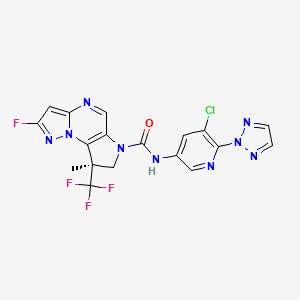
![14-Chloro-5-(2-methoxypyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene](/img/structure/B12375054.png)

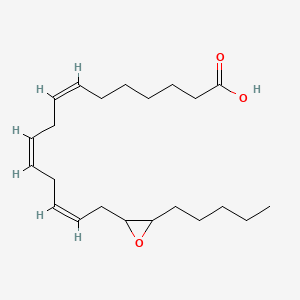
![5-chloranyl-3-[(3-chlorophenyl)methyl]-~{N}-methyl-2~{H}-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B12375072.png)
![[Ru(phen)2(xant)] (hexafluorophosphate)](/img/structure/B12375081.png)
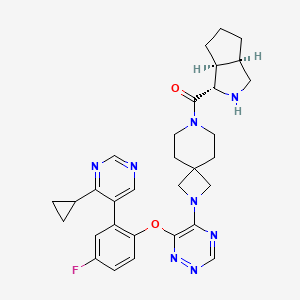
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[(E)-4-[6-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h][1,6]naphthyridin-1-yl]-2,3-dihydroindol-1-yl]-4-oxobut-2-enyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12375086.png)
